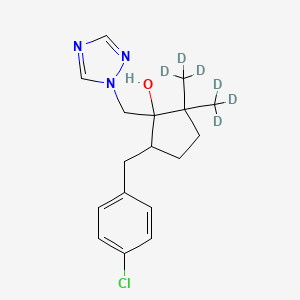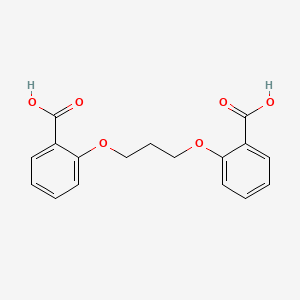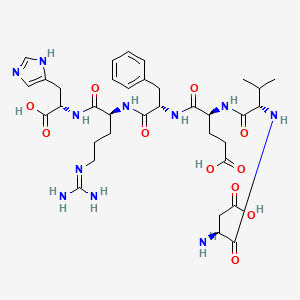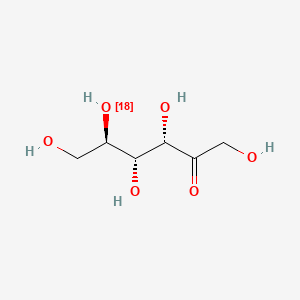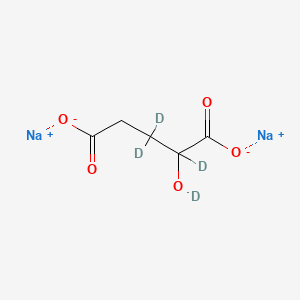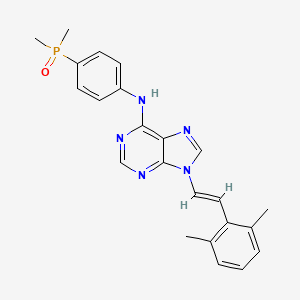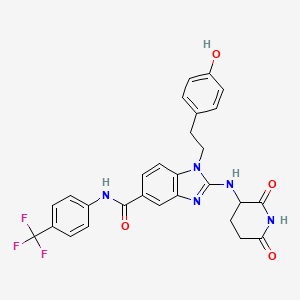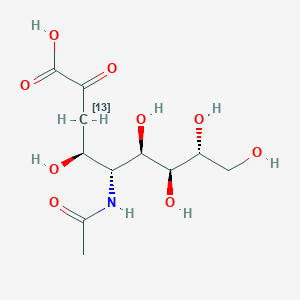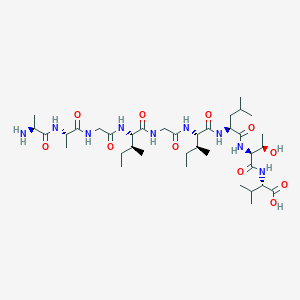
MART-1 (27-35) (human)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MART-1 (27-35) (human), also known as Melanoma Antigen Recognized by T-cells 1, is a peptide fragment derived from the MART-1 protein. This peptide represents amino acids 27-35 of the MART-1 protein, which is a melanoma-associated antigen recognized by T-cells. MART-1 is primarily expressed in melanocytes, the cells responsible for producing melanin, and is widely used as an immunohistochemical marker for diagnosing melanoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MART-1 (27-35) (human) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of MART-1 (27-35) (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder .
Análisis De Reacciones Químicas
Types of Reactions
MART-1 (27-35) (human) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. Additionally, it can participate in binding interactions with T-cell receptors and major histocompatibility complex (MHC) molecules .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane)
Purification: High-performance liquid chromatography (HPLC)
Major Products
The major product of the synthesis is the MART-1 (27-35) peptide itself. During its interaction with T-cells, the peptide-MHC complex is formed, which is recognized by T-cell receptors .
Aplicaciones Científicas De Investigación
MART-1 (27-35) (human) has several scientific research applications, particularly in the fields of immunology, oncology, and diagnostic pathology:
Immunology: MART-1 (27-35) is used to study T-cell responses against melanoma cells.
Oncology: The peptide is employed in adoptive cell therapy (ACT) to enhance the immune response against melanoma.
Diagnostic Pathology: MART-1 is a valuable immunohistochemical marker for diagnosing melanoma in biopsy specimens.
Mecanismo De Acción
MART-1 (27-35) (human) exerts its effects by binding to major histocompatibility complex (MHC) class I molecules on the surface of melanoma cells. This peptide-MHC complex is recognized by cytotoxic T lymphocytes (CTLs), leading to the activation of T-cells and the subsequent destruction of melanoma cells. The interaction involves the T-cell receptor (TCR) recognizing the peptide-MHC complex, triggering a cascade of immune responses .
Comparación Con Compuestos Similares
MART-1 (27-35) (human) can be compared to other melanoma-associated antigens and peptides used in immunotherapy:
gp100 (25-33): Another melanoma-associated antigen recognized by T-cells.
Tyrosinase (368-376): A peptide derived from the tyrosinase protein, also recognized by T-cells in melanoma.
MART-1 (27-35) is unique due to its specific amino acid sequence and its role in the immune response against melanoma. Its restricted expression in melanocytes and its ability to form stable peptide-MHC complexes make it a valuable target for immunotherapy and diagnostic applications .
Propiedades
Número CAS |
874310-50-6 |
|---|---|
Fórmula molecular |
C37H67N9O11 |
Peso molecular |
814.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C37H67N9O11/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
NEHKZPHIKKEMAZ-ZFVKSOIMSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



pyrimidine-2,4-dione](/img/structure/B12392482.png)

